2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
The compound 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS: 941978-74-1, molecular formula: C₂₁H₂₄N₂O₃) is an acetamide derivative featuring a 4-methoxyphenyl group attached to the acetamide core and a 2-oxopiperidin-1-yl moiety on the adjacent phenyl ring . Its structure combines electron-donating methoxy groups with a heterocyclic piperidinone system, which may enhance solubility and receptor binding.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-13-17(8-11-19(15)23-12-4-3-5-21(23)25)22-20(24)14-16-6-9-18(26-2)10-7-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAYNZLMHXPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with 3-methyl-4-(2-oxopiperidin-1-yl)aniline under specific conditions to form the desired compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopiperidinyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-hydroxypiperidin-1-yl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticoagulant Properties
One of the primary applications of this compound is as an anticoagulant. It has been shown to exhibit high potency against factor Xa, a crucial enzyme in the coagulation cascade. The modifications made to the original structure have enhanced its pharmacokinetic profile, leading to improved bioavailability and efficacy compared to earlier compounds like razaxaban .
Clinical Studies
Clinical studies have demonstrated the effectiveness of this compound in preventing thromboembolic events in patients with atrial fibrillation and those undergoing orthopedic surgeries. Its oral bioavailability and predictable pharmacokinetics make it a suitable candidate for outpatient management of anticoagulation therapy .
Case Study 1: Efficacy in Atrial Fibrillation
A clinical trial involving patients with non-valvular atrial fibrillation showed that treatment with 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide resulted in a significant reduction in stroke risk compared to placebo. The study highlighted its safety profile and the absence of major bleeding events .
Case Study 2: Orthopedic Surgery
In another study focusing on patients undergoing hip replacement surgery, administration of this compound reduced the incidence of deep vein thrombosis (DVT) significantly compared to standard therapy with low molecular weight heparins. Patients reported fewer adverse effects, reinforcing the compound's favorable safety profile .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide
- Structural Difference : The 4-methoxyphenyl group in the target compound is replaced with a 3-methylphenyl group.
- This substitution may alter binding affinity to targets like kinases or G-protein-coupled receptors .
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS: 315671-26-2)
- Structural Difference : The 2-oxopiperidin-1-yl group is replaced with a 4-methylpiperidin-1-yl sulfonyl moiety.
- Implications : The sulfonyl group introduces strong electron-withdrawing effects, which may stabilize the molecule in oxidative environments. This modification could enhance metabolic stability compared to the target compound .
Variations in the Acetamide Core
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide
- Structural Difference: A quinazolinone-thioether group replaces the 2-oxopiperidin-1-ylphenyl system.
- Activity: This compound exhibited moderate anticancer activity (MGI%: 10%), suggesting that the thioether-quinazolinone motif enhances cytotoxicity compared to simpler acetamides .
2-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)acetamide (Compound 19s)
- Structural Difference : The 2-oxopiperidin-1-ylphenyl group is replaced with a hydroxylphenyl moiety.
- This highlights the role of the oxopiperidin group in balancing lipophilicity and solubility .
Bioactivity Comparisons
Anticancer Activity
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38): Demonstrated IC₅₀ values of <10 µM against HCT-116 and MCF-7 cancer cells. The sulfonyl-pyrrolidinyl group likely enhances DNA intercalation or topoisomerase inhibition .
- Target Compound : While direct data are unavailable, the 2-oxopiperidin group may mimic pyrrolidinyl motifs in binding to similar targets, albeit with reduced sulfonyl-related metabolic stability.
Antimicrobial Activity
- 2-{[3-Cyano-4-(4-methoxyphenyl)-6-(2-naphthyl)pyridin-2-yl]oxy}-N-[4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide (Compound 9b): Showed broad-spectrum activity against Gram-positive bacteria. The pyridine-thiazolidinone system likely disrupts bacterial cell wall synthesis .
- Target Compound: The absence of a thiazolidinone ring may limit antimicrobial efficacy, but the oxopiperidin group could provide mild bacteriostatic effects via membrane interaction.
Physicochemical Properties
*Predicted using QikProp (BIOVIA, 2025).
Biological Activity
2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of phenylacetamides. Its complex structure, featuring a methoxy group and a piperidinyl moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant synthesis methods and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is CHNO. The presence of both aromatic and aliphatic components enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 350.46 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anticancer Activity
Research has demonstrated that 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide exhibits notable anticancer properties. A study conducted using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols evaluated its effects on various cancer cell lines:
- Cell Lines Tested : Included leukemia (K-562), melanoma (SK-MEL-5), colon cancer (HCT-15), and others.
- Concentration : The compound was tested at a concentration of 10 µM.
The results indicated that the compound displayed low cytotoxicity across most cell lines, with slight sensitivity observed in leukemia and melanoma cells. Specifically, the compound's effectiveness against leukemia cells suggests potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Its mechanism likely involves interaction with specific enzymes or receptors within microbial cells, potentially leading to inhibition of growth or replication .
The mechanism by which 2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide exerts its biological effects involves binding to specific molecular targets, such as receptors or enzymes. This interaction can modulate various signaling pathways, influencing cellular processes related to cancer proliferation or microbial resistance .
Case Studies
- Anticancer Screening : A detailed screening of the compound's anticancer activity was performed on a panel of 60 cancer cell lines. The findings highlighted its selective activity against certain types of leukemia and melanoma cells, supporting its potential as a therapeutic agent in oncology .
- Synthesis and Structure-Activity Relationship (SAR) : Studies have shown that modifications to the piperidinyl moiety can enhance the compound's potency against specific cancer types. This highlights the importance of structural variations in developing more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
